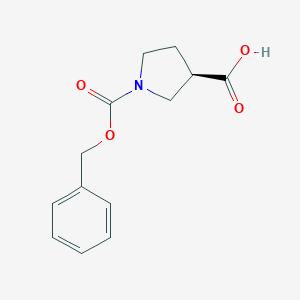

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

Descripción general

Descripción

®-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-3-carboxylic acid.

Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting the starting material with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cbz-pyrrolidine-3-carboxylic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

®-1-Cbz-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield the free amine.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters or amides.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

Hydrolysis: ®-pyrrolidine-3-carboxylic acid.

Reduction: ®-1-Cbz-pyrrolidine-3-methanol.

Substitution: Esters or amides of ®-1-Cbz-pyrrolidine-3-carboxylic acid.

Aplicaciones Científicas De Investigación

®-1-Cbz-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of ®-1-Cbz-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparación Con Compuestos Similares

®-1-Cbz-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

(S)-1-Cbz-pyrrolidine-3-carboxylic acid: The enantiomer of the ®-isomer, which may exhibit different biological activities due to its chiral nature.

®-1-Boc-pyrrolidine-3-carboxylic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group.

®-1-Fmoc-pyrrolidine-3-carboxylic acid: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The uniqueness of ®-1-Cbz-pyrrolidine-3-carboxylic acid lies in its specific protecting group, which can influence its reactivity and suitability for certain synthetic applications.

Actividad Biológica

(R)-1-Cbz-pyrrolidine-3-carboxylic acid, also known by its CAS number 192214-06-5, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula: C₁₃H₁₅N₀₄

- Molecular Weight: 249.26 g/mol

- Functional Groups: Contains a carbobenzyloxy (Cbz) protecting group and a carboxylic acid group at the 3-position of the pyrrolidine ring.

This structural configuration is crucial for its interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily stems from its role as a ligand in enzyme interactions. Key mechanisms include:

- Enzyme Modulation: The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of enzymatic reactions, impacting various biochemical pathways.

- Protein-Ligand Interactions: It serves as a valuable building block for studying protein-ligand interactions, which are essential for understanding drug design and development .

Applications in Research

This compound is utilized in various fields of research:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and inhibitors for different enzyme systems. Its derivatives have been explored for their potential therapeutic effects.

- Peptide Synthesis: The protected amine allows controlled coupling with other amino acids, facilitating the formation of peptide chains.

- Enzyme Mechanism Studies: Researchers employ this compound to investigate enzyme mechanisms and to develop inhibitors for specific targets, such as HIV protease .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

- HIV Protease Inhibitors:

- Catalytic Reactions:

- Inhibition Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | Similar Cbz group; different stereochemistry | Different biological activity profile |

| This compound | Enantiomeric form; identical functional groups | Potentially different pharmacokinetics |

| 4-Methylpyrrolidine-3-carboxylic acid | Lacks Cbz protection; simpler structure | More reactive due to absence of protecting group |

This table illustrates how this compound compares with similar compounds, emphasizing its unique properties that contribute to its biological activities.

Propiedades

IUPAC Name |

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649658 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-06-5 | |

| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.